Cas no 2137831-66-2 (methyl 5-[(4-formyl-1H-imidazol-1-yl)methyl]pyrazine-2-carboxylate)
![methyl 5-[(4-formyl-1H-imidazol-1-yl)methyl]pyrazine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2137831-66-2x500.png)
methyl 5-[(4-formyl-1H-imidazol-1-yl)methyl]pyrazine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-[(4-formyl-1H-imidazol-1-yl)methyl]pyrazine-2-carboxylate
- EN300-724847
- 2137831-66-2
-
- インチ: 1S/C11H10N4O3/c1-18-11(17)10-3-12-8(2-13-10)4-15-5-9(6-16)14-7-15/h2-3,5-7H,4H2,1H3
- InChIKey: UEJQBIDHBTXUOZ-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN=C(C=N1)CN1C=NC(C=O)=C1)=O
計算された属性
- 精确分子量: 246.07529019g/mol
- 同位素质量: 246.07529019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 313
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87Ų
- XLogP3: -0.5
methyl 5-[(4-formyl-1H-imidazol-1-yl)methyl]pyrazine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-724847-1.0g |
methyl 5-[(4-formyl-1H-imidazol-1-yl)methyl]pyrazine-2-carboxylate |
2137831-66-2 | 1g |
$0.0 | 2023-06-07 |
methyl 5-[(4-formyl-1H-imidazol-1-yl)methyl]pyrazine-2-carboxylate 関連文献
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
methyl 5-[(4-formyl-1H-imidazol-1-yl)methyl]pyrazine-2-carboxylateに関する追加情報
Comprehensive Overview of Methyl 5-[(4-Formyl-1H-Imidazol-1-yl)Methyl]Pyrazine-2-Carboxylate (CAS No. 2137831-66-2)
Methyl 5-[(4-formyl-1H-imidazol-1-yl)methyl]pyrazine-2-carboxylate (CAS No. 2137831-66-2) is a heterocyclic organic compound with significant potential in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining pyrazine and imidazole moieties, which are critical scaffolds in drug discovery. Researchers are increasingly interested in its applications due to its bioactive properties, particularly in targeting enzyme inhibition and receptor modulation. The presence of both formyl and ester functional groups enhances its reactivity, making it a versatile intermediate for synthetic chemistry.
The compound’s CAS number 2137831-66-2 is frequently searched in academic databases and chemical vendor platforms, reflecting its growing relevance in medicinal chemistry. Recent trends highlight its utility in developing small-molecule therapeutics, especially for metabolic disorders and inflammatory diseases. Its imidazole ring is known to interact with biological targets like kinases and GPCRs, aligning with the current focus on precision medicine. Additionally, the methyl pyrazine carboxylate segment contributes to improved solubility and bioavailability, addressing a key challenge in drug formulation.
From a synthetic perspective, methyl 5-[(4-formyl-1H-imidazol-1-yl)methyl]pyrazine-2-carboxylate serves as a precursor for more complex derivatives. Its formyl group allows for facile condensation reactions, enabling the construction of Schiff bases or hydrazone linkages—popular strategies in click chemistry and bioconjugation. This adaptability has spurred interest in combinatorial chemistry libraries, where rapid diversification of core structures is essential for high-throughput screening.
Environmental and green chemistry considerations are also shaping research around this compound. Scientists are exploring catalytic methods to synthesize it sustainably, minimizing waste and energy consumption. Such efforts resonate with the broader push for sustainable pharmaceuticals, a topic gaining traction in both industry and academia. Analytical techniques like HPLC and NMR are routinely employed to characterize its purity and stability, ensuring compliance with Good Manufacturing Practices (GMP).
In summary, methyl 5-[(4-formyl-1H-imidazol-1-yl)methyl]pyrazine-2-carboxylate (CAS No. 2137831-66-2) exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its multifaceted applications—from drug development to material science—underscore its value as a high-potential intermediate. As research progresses, this compound is poised to play a pivotal role in advancing next-generation therapeutics and sustainable chemical processes.
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